N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide
CAS No.: 477852-40-7
Cat. No.: VC5073837
Molecular Formula: C10H9ClF3N7
Molecular Weight: 319.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477852-40-7 |
|---|---|
| Molecular Formula | C10H9ClF3N7 |
| Molecular Weight | 319.68 |
| IUPAC Name | N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide |
| Standard InChI | InChI=1S/C10H9ClF3N7/c11-7-1-6(10(12,13)14)2-17-9(7)20-19-8(15)3-21-5-16-4-18-21/h1-2,4-5H,3H2,(H2,15,19)(H,17,20) |
| Standard InChI Key | LHGGBKWITLLYJK-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)NN=C(CN2C=NC=N2)N)C(F)(F)F |
Introduction
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide is a complex organic compound with a molecular formula of C10H9ClF3N7 and a molecular weight of 319.67 g/mol . This compound combines a pyridine ring with a trifluoromethyl group and a triazole ring, which are common motifs in pharmaceutical chemistry due to their potential biological activities.
Chemical Identifiers:
| Identifier | Value |
|---|---|
| PubChem CID | 9581748 |
| Molecular Formula | C10H9ClF3N7 |
| Molecular Weight | 319.67 g/mol |
| InChI | InChI=1S/C10H9ClF3N7/c11-7-1-6(10(12,13)14)2-17-9(7)20-19-8(15)3-21-5-16-4-18-21/h1-2,4-5H,3H2,(H2,15,19)(H,17,20) |
| InChIKey | LHGGBKWITLLYJK-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)N/N=C(/CN2C=NC=N2)\N)C(F)(F)F |
Synthesis and Potential Applications
While specific synthesis details for N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide are not readily available, compounds with similar structures often involve multi-step reactions starting from pyridine derivatives. The presence of a triazole ring suggests potential antifungal or antimicrobial activities, as seen in related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume